molecular formula C21H16NO2+ B047257 9-Phenylcarboxylate-10-methylacridinium CAS No. 123632-55-3

9-Phenylcarboxylate-10-methylacridinium

Cat. No.: B047257
CAS No.: 123632-55-3
M. Wt: 314.4 g/mol
InChI Key: RXNXLAHQOVLMIE-UHFFFAOYSA-N
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Description

9-Phenylcarboxylate-10-methylacridinium is a compound belonging to the acridinium family, known for its chemiluminescent properties. Acridinium compounds are widely used in various scientific fields due to their ability to emit light upon undergoing specific chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenylcarboxylate-10-methylacridinium typically involves the nucleophilic addition to the 9 position of the acridinium ring. This process protects against hydrolysis of the ester . The chemiluminescent reaction of an acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .

Industrial Production Methods

Industrial production methods for acridinium compounds often involve large-scale synthesis using similar nucleophilic addition reactions. The stability of the resulting compounds is crucial for their application in various assays and industrial processes .

Properties

IUPAC Name

phenyl 10-methylacridin-10-ium-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXLAHQOVLMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154056
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123632-55-3
Record name 9-Phenylcarboxylate-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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